![molecular formula C50H30N4 B12527987 2,2'-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] CAS No. 767318-80-9](/img/structure/B12527987.png)
2,2'-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene group flanked by two naphthyl-substituted phenanthroline units, which contribute to its distinctive chemical behavior and potential utility in advanced materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a condensation reaction involving 1,10-phenanthroline and appropriate aldehydes or ketones.
Naphthyl Substitution: The naphthyl groups are introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with the phenanthroline core in the presence of a Lewis acid catalyst.
Phenylene Bridging: The final step involves the coupling of two naphthyl-substituted phenanthroline units with a phenylene bridge, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Functionalized phenanthroline and naphthyl derivatives.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong luminescence.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s luminescent properties are attributed to its extended conjugated system, which allows for efficient energy transfer and emission of light upon excitation.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A simpler analog without the naphthyl and phenylene substitutions.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different structural features.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: A compound with similar naphthyl and phenyl substitutions but different core structure.
Uniqueness
2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] is unique due to its combination of phenanthroline, naphthyl, and phenylene groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in optoelectronics and coordination chemistry, where specific structural features are crucial for performance.
Properties
CAS No. |
767318-80-9 |
|---|---|
Molecular Formula |
C50H30N4 |
Molecular Weight |
686.8 g/mol |
IUPAC Name |
2-naphthalen-1-yl-9-[4-(9-naphthalen-1-yl-1,10-phenanthrolin-2-yl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C50H30N4/c1-3-11-39-31(7-1)9-5-13-41(39)45-29-25-37-21-19-35-23-27-43(51-47(35)49(37)53-45)33-15-17-34(18-16-33)44-28-24-36-20-22-38-26-30-46(54-50(38)48(36)52-44)42-14-6-10-32-8-2-4-12-40(32)42/h1-30H |
InChI Key |
MMHNZYOIXZEFDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=CC5=C4N=C(C=C5)C6=CC=C(C=C6)C7=NC8=C(C=CC9=C8N=C(C=C9)C1=CC=CC2=CC=CC=C21)C=C7)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
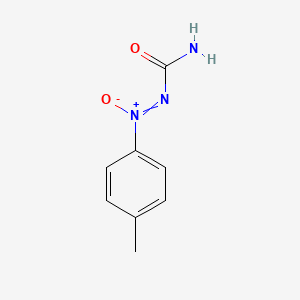
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
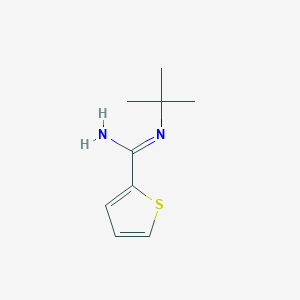
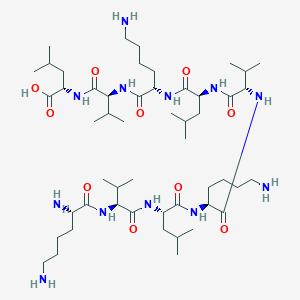
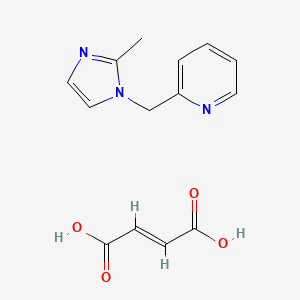
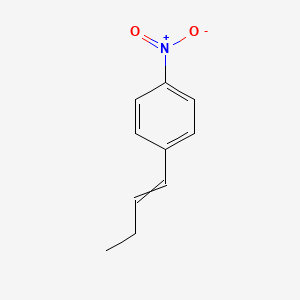
![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)
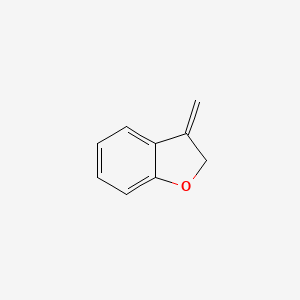
![[4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile](/img/structure/B12527958.png)

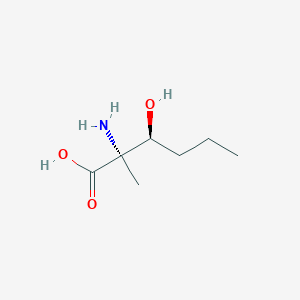
![L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide](/img/structure/B12527966.png)
![1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12527967.png)
